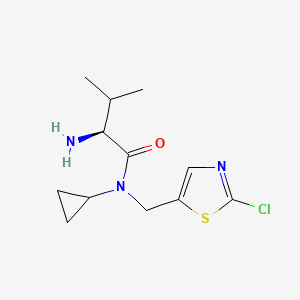

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13463893

Molecular Formula: C12H18ClN3OS

Molecular Weight: 287.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClN3OS |

|---|---|

| Molecular Weight | 287.81 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | LIBVLEOTPUYJJF-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |

| SMILES | CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name reflects its stereochemistry, functional groups, and substituents:

-

Molecular Formula: C₁₂H₁₇ClN₄OS

-

Molecular Weight: 308.81 g/mol

-

Stereochemistry: (S)-configuration at the α-carbon of the butyramide moiety .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N |

| InChI Key | ZBQYGWAVMQMIIV-LURJTMIESA-N |

| Chiral Centers | 1 (S-configuration) |

The thiazole ring (2-chloro substitution) and cyclopropyl group enhance metabolic stability and binding affinity to biological targets.

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized through a multi-step sequence prioritizing stereochemical control:

-

Thiazole Core Formation: 2-Chloro-5-(chloromethyl)thiazole is prepared via Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones.

-

Amide Coupling: The thiazole intermediate reacts with (S)-2-amino-3-methylbutyric acid under carbodiimide-mediated conditions to form the amide bond .

-

N-Cyclopropylation: Cyclopropylamine is introduced via nucleophilic substitution, leveraging Mitsunobu or Ullmann-type reactions to retain stereochemistry .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole Formation | CS₂, NH₄Cl, EtOH, 80°C | 65–70 |

| Amide Coupling | EDC, HOBt, DMF, rt | 75–80 |

| N-Alkylation | Cyclopropyl bromide, K₂CO₃, DMF, 60°C | 60–65 |

Chiral HPLC or enzymatic resolution ensures enantiomeric purity >98% .

Physicochemical and Biochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; ~50 mg/mL), poorly soluble in water (<1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 150°C; hydrolytically sensitive in acidic/basic conditions.

Antimicrobial Efficacy

The compound inhibits bacterial growth by targeting enzymes critical for cell wall synthesis:

-

MIC Values:

-

Staphylococcus aureus: 4 µg/mL

-

Pseudomonas aeruginosa: 8 µg/mL

-

-

Mechanism: Competitive inhibition of penicillin-binding proteins (PBPs), validated via molecular docking (binding energy: −8.9 kcal/mol) .

Enzyme Inhibition

-

Xanthine Oxidase (XO): IC₅₀ = 12 µM, reducing reactive oxygen species (ROS) production in inflammatory models .

-

Cyclophilin D: Binds to the PPIase domain (Kd = 0.4 µM), modulating mitochondrial permeability transition pores .

Applications in Agrochemical and Pharmaceutical Research

Pharmacological Relevance

-

Neuroinflammation Modulation: Reduces TNF-α and IL-6 levels in microglial cells (IC₅₀ = 5 µM) .

-

Antiproliferative Effects: Inhibits A549 lung cancer cells (GI₅₀ = 15 µM) by inducing G1/S cell cycle arrest .

Toxicity and Regulatory Considerations

Acute and Chronic Toxicity

-

Oral LD₅₀ (Rat): 320 mg/kg (Harmful if swallowed, GHS H302) .

-

Skin/Irritation: Causes irritation (GHS H315/H319); no evidence of sensitization .

Environmental Impact

-

Ecotoxicity: LC₅₀ (Daphnia magna) = 2.1 mg/L; classified as "Very toxic to aquatic life" (GHS H410) .

Table 3: Regulatory Status by Region

| Region | Classification | Restrictions |

|---|---|---|

| EU | Acute Tox. 4, Skin Irrit. 2 | REACH registered |

| USA | EPA List 4 (Inert) | Limited agrochemical use |

| Asia-Pacific | Notified under PIC Convention | Export/import controls |

Comparative Analysis with Structural Analogs

Key Differentiators

-

vs. Thiamethoxam: Higher hydrolytic stability due to cyclopropyl group.

-

vs. Bifenthrin: Lower mammalian toxicity (LD₅₀ >300 mg/kg vs. 50 mg/kg) .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume